

# The Discovery and Development of TAS1553: A Novel Ribonucleotide Reductase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] Developed by Taiho Pharmaceutical, TAS1553 represents a promising new approach in cancer therapy by targeting the protein-protein interaction between the R1 and R2 subunits of RNR.[3][4] This disruption leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, inducing DNA replication stress and subsequent apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated potent in vitro and in vivo antitumor activity across a range of hematological and solid tumor models.[3] A Phase 1 clinical trial is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of TAS1553 in patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of TAS1553.

# Introduction to Ribonucleotide Reductase as a Therapeutic Target

Ribonucleotide reductase (RNR) is a heterodimeric enzyme composed of two subunits, R1 (RRM1) and R2 (RRM2), that catalyzes the rate-limiting step in the de novo synthesis of dNTPs.[3][4] This process is essential for DNA replication and repair, making RNR a well-



established target for anticancer therapies.[3] By inhibiting RNR, the supply of necessary building blocks for DNA is cut off, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] **TAS1553** distinguishes itself from other RNR inhibitors by not directly targeting the active site, but rather by preventing the crucial interaction between the R1 and R2 subunits, offering a potentially more selective mechanism of action.[3]

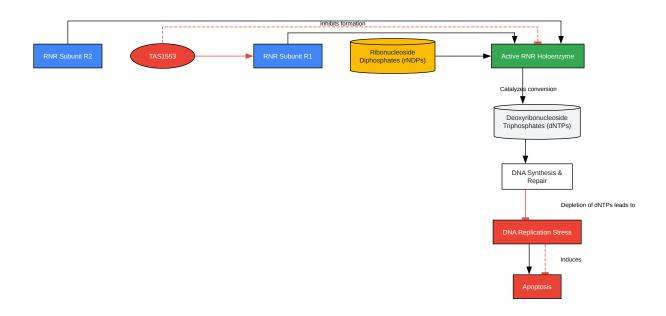
## **Discovery of TAS1553**

The discovery of **TAS1553** was the result of a targeted effort to identify small molecules that could disrupt the R1-R2 protein-protein interaction of RNR. This was achieved through the development of a high-throughput screening assay to identify compounds that could inhibit this interaction. Promising hits were then optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of **TAS1553**.

### **Mechanism of Action**

**TAS1553** functions as a protein-protein interaction inhibitor.[5] It binds to the R1 subunit of RNR, preventing its association with the R2 subunit.[4] This inhibition of RNR holoenzyme formation blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, leading to a significant reduction in the intracellular dNTP pool, particularly dATP. [4][5] The resulting dNTP imbalance causes DNA replication stress, characterized by the stalling of replication forks and the activation of the DNA damage response pathway, ultimately triggering apoptosis and cell death in cancer cells.[4]





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Figure 1: Mechanism of action of TAS1553.

# Preclinical Development In Vitro Activity

**TAS1553** has demonstrated potent and broad antiproliferative activity against a panel of human solid and hematological cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) for RNR enzymatic activity and the R1-R2 protein-protein interaction, along with the half-maximal growth inhibition (GI50) values for various cell lines are summarized below.



Parameter	Value (μM)	Reference
RNR Enzymatic Activity IC50	0.0542	[4]
R1-R2 Interaction IC50	0.0396	[5]

Cell Line	Cancer Type	GI50 (μM)	Reference
MV-4-11	Acute Myeloid Leukemia	0.279	[4]
MOLM-13	Acute Myeloid Leukemia 0.331		[4]
HL-60	Acute Promyelocytic Leukemia 0.386		[4]
K562	Chronic Myeloid Leukemia	0.415	[4]
HCC38	Breast Cancer	0.228	[4]
A549	Non-Small Cell Lung Cancer	0.523	[4]
HCT116	Colorectal Cancer	0.375	[4]
PANC-1	Pancreatic Cancer	0.612	[4]

## **In Vivo Antitumor Efficacy**

Oral administration of **TAS1553** has shown significant antitumor efficacy in various xenograft models of human cancers.[3]



Xenograft Model	Dose (mg/kg)	Treatment Schedule	Tumor Growth Inhibition (T/C %)	Reference
MV-4-11 (AML)	50	Once daily for 14 days	52.0	[5]
MV-4-11 (AML)	100	Once daily for 14 days	45.0	[5]
MV-4-11 (AML)	200	Once daily for 14 days	29.4	[5]
HCC38 (Breast Cancer)	100	Once daily for 14 days	Significant inhibition (p<0.001)	[8]

In a systemic AML model, daily oral administration of **TAS1553** at 100 mg/kg provided a significant survival benefit.[8]

### **Biomarker Identification**

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effect of **TAS1553**.[3] SLFN11 is a nuclear protein involved in the DNA damage response, and its expression has been correlated with sensitivity to various DNA-damaging agents.[9][10] Higher expression of SLFN11 may indicate a greater dependence on DNA replication and repair pathways, making cancer cells more susceptible to the effects of RNR inhibition by **TAS1553**.

## **Clinical Development**

**TAS1553** is currently being evaluated in a Phase 1, open-label, multicenter, first-in-human clinical trial (NCT04637009).[6][7] The study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered **TAS1553** in adult patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[7] The trial is designed in two parts: a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate the



safety and efficacy in specific patient cohorts.[6] As of late 2025, no results from this clinical trial have been publicly reported.

# Experimental Protocols RNR Protein-Protein Interaction Assay (AlphaLISA)

This assay is designed to quantify the ability of a compound to inhibit the interaction between the RNR R1 and R2 subunits.

#### Materials:

- Recombinant human RNR R1 and R2 proteins
- AlphaLISA acceptor beads conjugated to an anti-R1 antibody
- AlphaLISA donor beads conjugated to an anti-R2 antibody
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well microplates
- Test compound (TAS1553)

#### Protocol:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the R1 protein and the acceptor beads. Incubate for 60 minutes at room temperature.
- Add the test compound to the wells.
- Add the R2 protein to the wells and incubate for 60 minutes at room temperature.
- Add the donor beads and incubate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.



• The signal generated is proportional to the extent of the R1-R2 interaction. The IC50 value is calculated from the dose-response curve.



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**Figure 2:** AlphaLISA experimental workflow.

## **Cell Viability Assay (CellTiter-Glo®)**

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

#### Materials:

- Cancer cell lines
- Cell culture medium and supplements
- Opaque-walled 96-well plates
- Test compound (TAS1553)
- CellTiter-Glo® Reagent

#### Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **TAS1553** for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- The GI50 value is calculated from the dose-response curve.

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of **TAS1553** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- · Human cancer cell line
- Matrigel (optional)
- Test compound (TAS1553) formulated for oral gavage
- Vehicle control
- · Calipers for tumor measurement

#### Protocol:

- Subcutaneously implant human cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer TAS1553 or vehicle control orally according to the desired dose and schedule.
- Measure tumor volume with calipers two to three times per week.

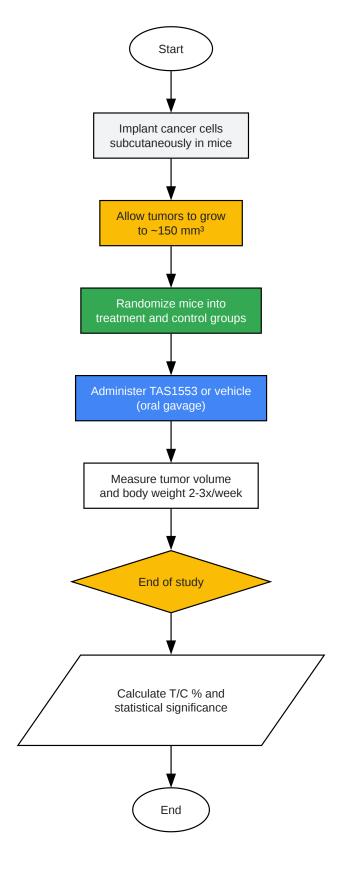
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- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, calculate the tumor growth inhibition (T/C %) and assess statistical significance.





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Figure 3: In vivo xenograft study workflow.



### **Future Directions**

The ongoing Phase 1 clinical trial of **TAS1553** will provide crucial information on its safety, tolerability, and preliminary efficacy in patients with myeloid malignancies. Future studies will likely focus on expanding the clinical evaluation of **TAS1553** to other tumor types, both as a monotherapy and in combination with other anticancer agents. Further investigation into the role of SLFN11 as a predictive biomarker will be essential for patient selection and optimizing the clinical application of **TAS1553**. The unique mechanism of action of **TAS1553** as a protein-protein interaction inhibitor of RNR holds significant promise for the development of a new class of targeted cancer therapies.

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